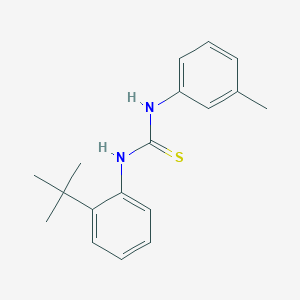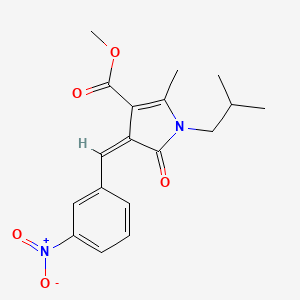![molecular formula C19H22N2O4 B4720488 N-[3-(acetylamino)phenyl]-2-(2-methoxyphenoxy)butanamide](/img/structure/B4720488.png)
N-[3-(acetylamino)phenyl]-2-(2-methoxyphenoxy)butanamide
描述
N-[3-(acetylamino)phenyl]-2-(2-methoxyphenoxy)butanamide, also known as AMG 837, is a compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential therapeutic applications in the treatment of type 2 diabetes.
科学研究应用
N-[3-(acetylamino)phenyl]-2-(2-methoxyphenoxy)butanamide 837 has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. It has been shown to activate the G protein-coupled receptor GPR40, which is involved in the regulation of insulin secretion. This activation leads to an increase in insulin secretion from pancreatic beta cells, which can help to lower blood glucose levels in individuals with type 2 diabetes.
作用机制
The mechanism of action of N-[3-(acetylamino)phenyl]-2-(2-methoxyphenoxy)butanamide 837 involves the activation of GPR40, which is expressed in pancreatic beta cells. When N-[3-(acetylamino)phenyl]-2-(2-methoxyphenoxy)butanamide 837 binds to GPR40, it triggers a signaling cascade that leads to the release of insulin from beta cells. This insulin release is glucose-dependent, meaning that it only occurs when blood glucose levels are high.
Biochemical and Physiological Effects:
N-[3-(acetylamino)phenyl]-2-(2-methoxyphenoxy)butanamide 837 has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to increase insulin secretion in a glucose-dependent manner, which can help to lower blood glucose levels in individuals with type 2 diabetes. Additionally, N-[3-(acetylamino)phenyl]-2-(2-methoxyphenoxy)butanamide 837 has been shown to improve glucose tolerance and reduce insulin resistance in animal models of diabetes.
实验室实验的优点和局限性
One advantage of using N-[3-(acetylamino)phenyl]-2-(2-methoxyphenoxy)butanamide 837 in lab experiments is that it is a highly specific agonist for GPR40, meaning that it only activates this receptor and not others. This specificity can help to ensure that any observed effects are due to GPR40 activation and not off-target effects. However, one limitation of using N-[3-(acetylamino)phenyl]-2-(2-methoxyphenoxy)butanamide 837 in lab experiments is that it is a synthetic compound and may not accurately reflect the effects of natural ligands for GPR40.
未来方向
There are several future directions for research on N-[3-(acetylamino)phenyl]-2-(2-methoxyphenoxy)butanamide 837. One area of interest is in the development of more potent and selective agonists for GPR40. Additionally, there is interest in studying the long-term effects of GPR40 activation on pancreatic beta cells and insulin secretion. Finally, there is potential for the use of GPR40 agonists in combination with other therapies for the treatment of type 2 diabetes.
属性
IUPAC Name |
N-(3-acetamidophenyl)-2-(2-methoxyphenoxy)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-4-16(25-18-11-6-5-10-17(18)24-3)19(23)21-15-9-7-8-14(12-15)20-13(2)22/h5-12,16H,4H2,1-3H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXVHHQABKZJQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC(=C1)NC(=O)C)OC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-chlorobenzyl)-2-({5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4720406.png)
![2-{[(4-bromo-3-methylphenyl)amino]methylene}cyclohexanone](/img/structure/B4720413.png)
![phenyl 2-{[4-(benzylsulfonyl)benzyl]oxy}benzoate](/img/structure/B4720429.png)
![5-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B4720435.png)
![N-(2-methoxy-5-methylphenyl)-2-[(4-nitrophenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4720445.png)
![6-({[3-(isopropoxycarbonyl)-4-phenyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4720452.png)

![4-({4-[(5-methyl-2-furoyl)amino]benzoyl}amino)butanoic acid](/img/structure/B4720461.png)

![2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B4720473.png)
![2,3,4,6,7,8,9,10-octahydro-1H-cyclohepta[b]quinoxaline 5,11-dioxide](/img/structure/B4720475.png)
![4-methyl-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide](/img/structure/B4720501.png)
![2-{2-[(2,4-difluorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4720505.png)
![5-(4-bromophenyl)-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4720510.png)